molecular formula C22H22O7 B2915409 methyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate CAS No. 869080-86-4

methyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate

Cat. No.: B2915409
CAS No.: 869080-86-4
M. Wt: 398.411
InChI Key: WOWKRJWGWPNGDC-UHFFFAOYSA-N
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Description

Methyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate is a useful research compound. Its molecular formula is C22H22O7 and its molecular weight is 398.411. The purity is usually 95%.
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Biological Activity

Methyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate, a complex organic compound, is part of the chromen-2-one derivatives family. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core structure with a 3,4-dimethoxyphenyl group and a propanoate moiety. The unique structural characteristics contribute to its biological activity.

Property Details
IUPAC Name This compound
Molecular Formula C20H19NO6
CAS Number Not specified

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. Studies indicate that derivatives of the chromen-2-one structure can significantly inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antioxidant Activity : The presence of the methoxy groups contributes to the antioxidant properties of the compound. It may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases .
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, potentially providing therapeutic benefits in inflammatory conditions .

In Vitro Studies

Several studies have evaluated the biological activity of related compounds with similar structures:

  • Acetylcholinesterase Inhibition : A study demonstrated that substituted 4-methyl-2-oxo-2H-chromen derivatives exhibited significant AChE inhibitory activity. The most potent compounds showed an approximate BuChE/AChE selectivity ratio of 20, indicating a strong preference for AChE inhibition .

In Vivo Studies

Research involving animal models has further supported the potential cognitive benefits of these compounds:

  • Memory Testing : Compounds derived from the chromen structure were tested in scopolamine-induced amnesia models, showing improvements in memory performance, which correlates with their AChE inhibitory activity .

Case Studies

  • Study on Chromen Derivatives : A study synthesized various chromen derivatives and tested their biological activities. The results indicated that certain modifications to the chromen core significantly enhanced AChE inhibition and antioxidant properties, highlighting the importance of structural diversity in developing therapeutic agents .
  • Crystal Structure Analysis : The crystal structure analysis of related compounds revealed insights into molecular interactions that could be leveraged for designing more potent derivatives. Such studies are crucial for understanding how structural variations influence biological activity .

Properties

IUPAC Name

methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-12-16-8-7-15(28-13(2)21(23)27-5)11-18(16)29-22(24)20(12)14-6-9-17(25-3)19(10-14)26-4/h6-11,13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWKRJWGWPNGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.